6,7-Dichloroquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloroquinazolin-2-amine is a chemical compound belonging to the quinazoline family, which is characterized by a fused heterocyclic system containing nitrogen atoms. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, with the molecular formula C8H5Cl2N3, is known for its potential use in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of 6,7-Dichloroquinazolin-2-amine is the Janus kinase 1 (JAK1) . JAK1 is a crucial component of the signaling pathways for various cytokines and growth factors, playing a significant role in immune response and cellular growth .
Mode of Action
This compound interacts with its target, JAK1, by directly binding to it . This binding inhibits the interaction between JAK1 and the associated cytokine receptors, thereby blocking the activation of downstream signaling pathways .
Result of Action
The inhibition of JAK1 by this compound leads to a broad-spectrum suppression of cytokine-mediated immune responses and inflammatory effects . This can potentially alleviate symptoms in various autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinazolin-2-amine typically involves the reaction of 6,7-dichloroquinazoline with ammonia or an amine under controlled conditions. One common method includes the use of cyanogen chloride and a diamine precursor, which is then boiled to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6,7-Dichloroquinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking chlorine atoms.
6-Chloroquinazoline: A derivative with one chlorine atom.
7-Chloroquinazoline: Another derivative with a chlorine atom at a different position.
Uniqueness: 6,7-Dichloroquinazolin-2-amine is unique due to the presence of two chlorine atoms at specific positions on the quinazoline ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6,7-dichloroquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCMMGCLNFANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-00-9 |
Source
|
Record name | 6,7-Dichloroquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.